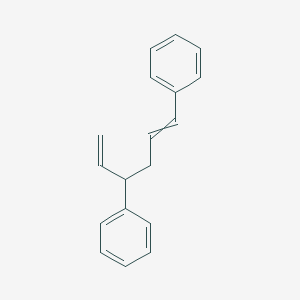
1,1'-(Hexa-1,5-diene-1,4-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene: is an organic compound with the molecular formula C18H18 . It is a diene, meaning it contains two double bonds, and it is structurally characterized by two benzene rings connected by a hexa-1,5-diene chain. .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable benzyl phosphonium ylide and a hexa-1,5-diene aldehyde or ketone can yield the desired compound .
Industrial Production Methods: Industrial production of 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene typically involves large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine .
化学反应分析
Types of Reactions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a model compound in studying pericyclic reactions, particularly the Cope rearrangement.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The primary mechanism of action for 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene involves its participation in pericyclic reactions, such as the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement where the compound undergoes a concerted shift of sigma and pi bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved include the transition states and intermediates characteristic of pericyclic reactions .
相似化合物的比较
1,4-Hexadiene: Another diene with a similar structure but lacking the benzene rings.
1,5-Dimethylcyclohexa-1,4-diene: A cyclic diene with methyl groups instead of benzene rings.
Uniqueness: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene is unique due to its combination of a hexa-1,5-diene chain and benzene rings, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
69693-35-2 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
4-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
InChI 键 |
HCJCDOVSJGUQNY-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


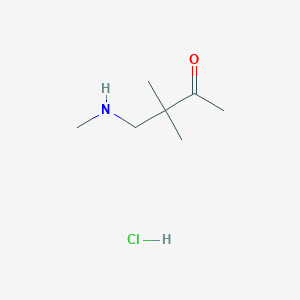

![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
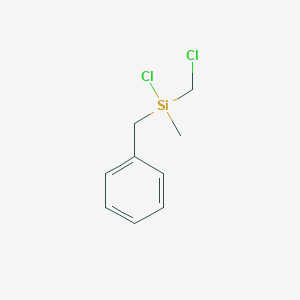
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
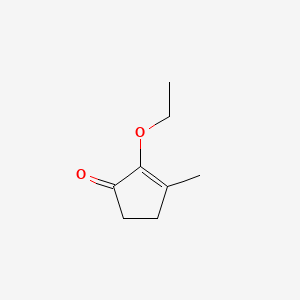

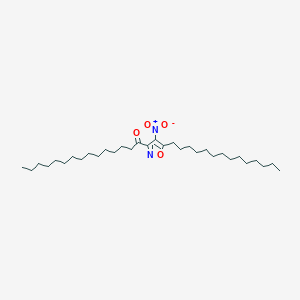
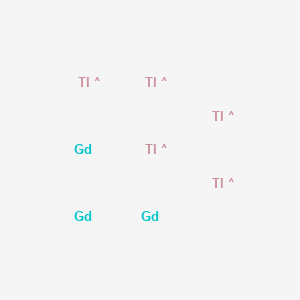
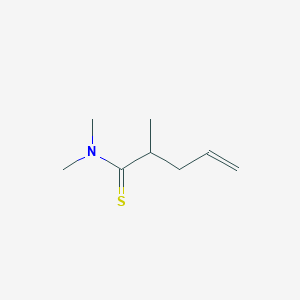
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
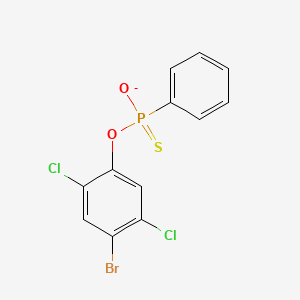

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
